6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of propargyl bromide and potassium carbonate in chloroform, followed by refluxing under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of nitric oxide and tumor necrosis factor-α in human microglia cells . This inhibition is achieved through the compound’s binding to active residues of target proteins, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
2-Thioxopyrimidine: Contains a sulfur atom in the pyrimidine ring, leading to different chemical properties.
Uniqueness
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H16N4/c1-6(2)8-11-9-10-4-7(3)5-13(9)12-8/h6-7H,4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
RMHMSKDBFVSXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)C(C)C |
Origin of Product |
United States |
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